molecular formula C10H11N3OS B15257943 6-(Pyrrolidin-1-YL)imidazo[2,1-B][1,3]thiazole-5-carbaldehyde

6-(Pyrrolidin-1-YL)imidazo[2,1-B][1,3]thiazole-5-carbaldehyde

Cat. No.: B15257943
M. Wt: 221.28 g/mol
InChI Key: XZFLEUMHCCBIFM-UHFFFAOYSA-N
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Description

6-(Pyrrolidin-1-YL)imidazo[2,1-B][1,3]thiazole-5-carbaldehyde is a heterocyclic compound that features a unique combination of imidazole and thiazole rings fused together with a pyrrolidine substituent. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Pyrrolidin-1-YL)imidazo[2,1-B][1,3]thiazole-5-carbaldehyde typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of 2-mercaptoimidazole with α-haloketones to form the imidazo[2,1-B][1,3]thiazole core.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

6-(Pyrrolidin-1-YL)imidazo[2,1-B][1,3]thiazole-5-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-(Pyrrolidin-1-YL)imidazo[2,1-B][1,3]thiazole-5-carbaldehyde has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antiparasitic agent.

    Medicine: Explored for its anticancer properties and potential as a therapeutic agent for various diseases.

Mechanism of Action

The mechanism of action of 6-(Pyrrolidin-1-YL)imidazo[2,1-B][1,3]thiazole-5-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

  • 6-(4-Chlorophenyl)imidazo[2,1-B][1,3]thiazole-5-carbonitrile
  • 6-(4-Substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-B][1,3,4]thiadiazole

Uniqueness

6-(Pyrrolidin-1-YL)imidazo[2,1-B][1,3]thiazole-5-carbaldehyde is unique due to its specific combination of imidazole, thiazole, and pyrrolidine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and development applications .

Properties

Molecular Formula

C10H11N3OS

Molecular Weight

221.28 g/mol

IUPAC Name

6-pyrrolidin-1-ylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde

InChI

InChI=1S/C10H11N3OS/c14-7-8-9(12-3-1-2-4-12)11-10-13(8)5-6-15-10/h5-7H,1-4H2

InChI Key

XZFLEUMHCCBIFM-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=C(N3C=CSC3=N2)C=O

Origin of Product

United States

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